N-(5-bromo-3-nitropyridin-2-yl)acetamide
Overview
Description
N-(5-bromo-3-nitropyridin-2-yl)acetamide: is an organic compound with the molecular formula C7H6BrN3O3. It is a derivative of pyridine, characterized by the presence of bromine and nitro groups on the pyridine ring, and an acetamide group attached to the nitrogen atom. This compound is primarily used in research and development, particularly in the synthesis of pharmaceutically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-3-nitropyridin-2-yl)acetamide typically involves the bromination and nitration of pyridine derivatives, followed by acetamidation. A common synthetic route includes:
Bromination: Pyridine is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Nitration: The brominated pyridine is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound follow similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and nitration, and automated systems for acetamidation to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-(5-bromo-3-nitropyridin-2-yl)acetamide can undergo reduction reactions to convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Reduction: N-(5-bromo-3-aminopyridin-2-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxides or other oxidized derivatives.
Scientific Research Applications
N-(5-bromo-3-nitropyridin-2-yl)acetamide is widely used in scientific research due to its versatility in chemical synthesis. Some key applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(5-bromo-3-nitropyridin-2-yl)acetamide is primarily related to its ability to interact with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, allowing the compound to modify biological targets. These interactions can affect molecular pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- N-(5-amino-3-bromopyridin-2-yl)acetamide
- N-(3-bromo-5-nitropyridin-2-yl)acetamide
- 1-(5-bromo-3-nitropyridin-2-yl)piperazine
Comparison: N-(5-bromo-3-nitropyridin-2-yl)acetamide is unique due to the presence of both bromine and nitro groups on the pyridine ring, which provides distinct reactivity and versatility in chemical synthesis. Compared to its analogs, it offers a balance of electrophilic and nucleophilic sites, making it suitable for a wide range of chemical transformations .
Properties
IUPAC Name |
N-(5-bromo-3-nitropyridin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O3/c1-4(12)10-7-6(11(13)14)2-5(8)3-9-7/h2-3H,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYOFFIZCYGNSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382678 | |
Record name | N-(5-Bromo-3-nitropyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381679-24-9 | |
Record name | N-(5-Bromo-3-nitropyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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